Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a cyclization reaction with methylamine to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-1-phenylpyrrolidine-3-carboxylate
- Methyl 2-(4-bromophenyl)-1-phenylpyrrolidine-3-carboxylate
- Methyl 2-(4-methylphenyl)-1-phenylpyrrolidine-3-carboxylate
Uniqueness
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H18FNO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H18FNO2/c1-22-18(21)16-11-12-20(15-5-3-2-4-6-15)17(16)13-7-9-14(19)10-8-13/h2-10,16-17H,11-12H2,1H3 |
InChI Key |
UJWIGWQUOULXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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